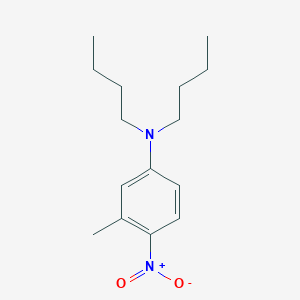

Benzenamine, N,N-dibutyl-3-methyl-4-nitro-

Description

Contextualizing the Aromatic Amine Framework in Advanced Organic Synthesis

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. fiveable.mewikipedia.org This structural motif is a cornerstone in organic synthesis, lending itself to a wide array of chemical transformations. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, which influences the compound's basicity and reactivity. youtube.com Aromatic amines are generally less basic than their aliphatic counterparts due to this resonance stabilization. fiveable.me

The versatility of aromatic amines makes them invaluable precursors in the synthesis of a multitude of more complex molecules, including pharmaceuticals, pesticides, and polymers. wikipedia.orgyoutube.com A particularly significant application of aromatic amines is in the production of dyes. wikipedia.orgbritannica.com Through a process called diazotization, the primary amino group can be converted into a diazonium salt, which can then undergo coupling reactions to form azo compounds, a large and important class of dyes. fiveable.me

Historical Trajectories and Milestones in Substituted Aniline (B41778) Chemistry Pertinent to N,N-Dibutyl-3-methyl-4-nitrobenzenamine

The history of substituted aniline chemistry is intrinsically linked to the birth of the synthetic dye industry in the 19th century. trc-leiden.nlduanemorris.com Aniline, the simplest aromatic amine, was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo (B80030), and he named it "Crystallin". trc-leiden.nlwikipedia.org In the following decades, other chemists independently isolated the same compound from different sources, giving it various names such as "kyanol" and "benzidam". wikipedia.orgmcgill.ca In 1840, Carl Julius Fritzsche obtained it from the indigo plant Indigofera anil and named it "aniline," which became the accepted name after August Wilhelm von Hofmann demonstrated in 1843 that all these discoveries were of the same substance. trc-leiden.nlwikipedia.orgmcgill.ca

A pivotal moment in the history of aniline chemistry occurred in 1856 when William Henry Perkin, a student of Hofmann, serendipitously synthesized the first synthetic organic dye, mauveine, from the oxidation of impure aniline. trc-leiden.nlduanemorris.com This discovery launched the synthetic dye industry and spurred intense research into aniline and its derivatives. duanemorris.com Shortly after, the development of industrial-scale production methods for aniline dyes, notably by French scientist Antoine Béchamp, solidified the importance of this class of compounds and led to the establishment of major chemical companies like BASF (Badische Anilin- und Soda-Fabrik). trc-leiden.nlmcgill.ca This era of discovery laid the groundwork for the systematic study of how different substituents on the aniline ring influence the properties of the resulting compounds, a fundamental concept that is central to the investigation of molecules like N,N-dibutyl-3-methyl-4-nitrobenzenamine.

Current Research Landscape and Academic Significance of Nitrated Aromatic Amines with Alkyl Substituents

Nitrated aromatic amines, a sub-class of substituted anilines, are of significant interest in modern chemical research. The presence of a nitro group, a strong electron-withdrawing group, profoundly influences the electronic properties of the aromatic ring and the reactivity of the amino group. These compounds serve as crucial intermediates in the synthesis of a wide range of commercially important substances. chempanda.comwikipedia.org For instance, 4-nitroaniline (B120555) is a key precursor in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.org

Recent research has highlighted the potential of nitroaromatic compounds in medicinal chemistry, particularly in the development of therapeutic agents for hypoxic tumors. mdpi.com The low-oxygen environment within solid tumors can facilitate the bioreduction of the nitro group, leading to the activation of a prodrug. mdpi.com Furthermore, nitrated aromatic compounds are being investigated as fluorescent probes for imaging hypoxic conditions in cells. mdpi.com

The addition of alkyl substituents to the amino group, as seen in N,N-dialkyl-p-nitroanilines, introduces further modifications to the molecule's properties. These substituents can enhance solubility in organic solvents and influence the compound's electronic and optical characteristics. Research into N,N-dimethyl-4-nitroaniline derivatives has explored their potential as nonlinear optical materials. researchgate.net The specific compound 3-methyl-4-nitroaniline (B15440) is utilized as an intermediate in the manufacture of azo dyes and in the synthesis of various pharmaceutical compounds. chemimpex.com

The following table provides a comparative overview of the properties of some relevant nitrated aromatic amines.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 71.5 |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 114 |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 |

| 3-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 74-77 |

Note: Data sourced from various chemical databases and may have slight variations depending on the source. wikipedia.orgnih.govnih.govnih.gov

Scope and Objectives of Academic Inquiry into N,N-Dibutyl-3-methyl-4-nitrobenzenamine

While specific research on N,N-dibutyl-3-methyl-4-nitrobenzenamine is not extensively documented in publicly available literature, the academic inquiry into this compound can be framed by the established importance of its structural components. The objectives of investigating this molecule would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to N,N-dibutyl-3-methyl-4-nitrobenzenamine and thoroughly characterizing its physicochemical properties. This would involve spectroscopic analysis (NMR, IR, UV-Vis) and determination of properties such as melting point, boiling point, and solubility.

Comparative Analysis: A primary objective would be to compare the properties of N,N-dibutyl-3-methyl-4-nitrobenzenamine with its less substituted analogs, such as 3-methyl-4-nitroaniline and N,N-dimethyl-4-nitroaniline. The presence of the two butyl groups on the amine nitrogen is expected to significantly increase its lipophilicity and may introduce steric effects that could alter its chemical reactivity and biological interactions.

Potential Applications in Materials Science: Drawing from research on other N,N-dialkyl-nitroanilines, an investigation into the nonlinear optical properties of N,N-dibutyl-3-methyl-4-nitrobenzenamine would be a logical avenue of inquiry. The specific substitution pattern might lead to novel materials with unique optical or electronic characteristics.

Exploration of Biological Activity: Given the interest in nitroaromatic compounds for applications in areas like oncology, preliminary studies to assess the cytotoxicity and potential as a bioreductive prodrug could be a significant research focus. The increased lipophilicity conferred by the dibutyl groups could influence its cell membrane permeability and interaction with biological targets.

The academic inquiry into N,N-dibutyl-3-methyl-4-nitrobenzenamine would therefore aim to fill a knowledge gap by systematically exploring how the unique combination of its functional groups—a tertiary aromatic amine with bulky alkyl substituents, a methyl group, and a nitro group—translates into distinct chemical, physical, and potentially biological properties.

Properties

CAS No. |

821776-96-9 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

N,N-dibutyl-3-methyl-4-nitroaniline |

InChI |

InChI=1S/C15H24N2O2/c1-4-6-10-16(11-7-5-2)14-8-9-15(17(18)19)13(3)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |

InChI Key |

PXPYHIPHRDHGOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibutyl 3 Methyl 4 Nitrobenzenamine and Analogues

Regioselective Aromatic Nitration Strategies and Mechanistic Considerations

The critical step in synthesizing N,N-dibutyl-3-methyl-4-nitrobenzenamine from its N,N-dibutyl-3-methylbenzenamine precursor is the regioselective introduction of a nitro group at the C4 position. This is governed by the principles of electrophilic aromatic substitution (EAS), where the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. ulethbridge.caorganicchemistrytutor.com

Electrophilic Aromatic Substitution with Controlled Regioselectivity on Methyl-Substituted Benzenamines

The nitration of an aromatic ring is a quintessential electrophilic aromatic substitution reaction. nih.gov The mechanism involves the attack of the electron-rich aromatic π-system on a potent electrophile, typically the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a stronger acid catalyst like sulfuric acid. frontiersin.orgyoutube.com This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.gov Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the new nitro group. youtube.com

In the case of the N,N-dibutyl-3-methylbenzenamine precursor, two substituents influence the reaction's regioselectivity: the N,N-dibutylamino group (-NBu₂) and the methyl group (-CH₃).

N,N-Dibutylamino Group: As an amino group, the -NBu₂ substituent is a powerful activating group and an ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho (C2, C6) and para (C4) to it. This makes these positions highly nucleophilic and susceptible to electrophilic attack. ulethbridge.caorganicchemistrytutor.com This resonance stabilization of the arenium ion intermediate is the key factor in its directing effect. libretexts.org

Methyl Group: The -CH₃ substituent is a weakly activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect, which stabilizes the carbocationic charge of the arenium ion intermediate when the attack occurs at the ortho or para positions relative to it. libretexts.org

When both groups are present on the ring, their directing effects are combined. The -NBu₂ group at C1 and the -CH₃ group at C3 synergistically influence the position of nitration. The -NBu₂ group strongly activates the C2, C4, and C6 positions. The -CH₃ group activates its ortho positions (C2, C4) and its para position (C6). Therefore, positions C2, C4, and C6 are all electronically favored for substitution.

However, the N,N-dibutylamino group is a significantly stronger activator than the methyl group. youtube.com Consequently, its influence is dominant in determining the final product distribution. The position para to the amino group (C4) is sterically accessible and strongly activated. While the C6 position is also strongly activated (ortho to the amino group and para to the methyl group), the bulky N,N-dibutyl groups can exert some steric hindrance, potentially favoring substitution at the more open C4 position. The C2 position is sterically hindered by both adjacent substituents. Thus, the primary product of electrophilic nitration is expected to be at the C4 position, yielding N,N-dibutyl-3-methyl-4-nitrobenzenamine.

It is important to note that under the highly acidic conditions of traditional nitration (HNO₃/H₂SO₄), the basic nitrogen atom of the amino group can be protonated. stackexchange.comembibe.com The resulting anilinium ion (-N⁺HBu₂) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. stackexchange.com This can lead to the formation of undesired meta-nitrated products. However, the use of bulky alkyl groups like butyl can sterically hinder this protonation, preserving the ortho, para-directing nature of the amine.

Alternative Nitration Protocols and Their Application to N,N-Dibutyl-3-methylbenzenamine Precursors

To circumvent the harsh conditions of mixed-acid nitration and avoid potential side reactions like oxidation or protonation of the sensitive amino group, several milder and alternative nitration protocols have been developed. These methods are particularly suitable for highly activated substrates like N,N-dialkylanilines. frontiersin.org

One prominent alternative is the use of tert-butyl nitrite (B80452) (TBN) . TBN serves as an efficient source for regioselective ring nitration of N-alkyl anilines under metal-free and acid-free conditions. acs.orgsemanticscholar.orgacs.org The reaction proceeds through a radical mechanism, providing N-nitroso N-alkyl nitroanilines, which can be readily converted to the desired N-alkyl nitroanilines. acs.orgnih.gov This method's mildness makes it highly compatible with the functional groups in the precursor molecule.

Dinitrogen pentoxide (N₂O₅) is another effective and environmentally cleaner nitrating agent. nih.gov It can be used stoichiometrically, reducing acidic waste. Reactions with N₂O₅ can be performed in various solvents, including liquefied gases like 1,1,1,2-tetrafluoroethane, under mild conditions, and often show high regioselectivity. nih.gov For activated substrates, the reaction can be very rapid. researchgate.net

Other modern nitrating agents include N-nitrosaccharin and various metal nitrates, which offer good functional group tolerance and can avoid the use of strong acids. organic-chemistry.orgnih.gov The selection of an appropriate alternative protocol can be crucial for achieving high yields and purity in the synthesis of N,N-dibutyl-3-methyl-4-nitrobenzenamine.

Table 1: Comparison of Nitration Methods for Activated Aromatic Rings

| Nitrating Agent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-10 °C | Low cost, readily available | Harshly acidic, potential for oxidation and protonation of amine, acidic waste |

| tert-Butyl Nitrite (TBN) | Room temperature, often in MeCN | Mild, acid-free, metal-free, high regioselectivity for N-alkyl anilines acs.orgrsc.org | Forms N-nitroso intermediate requiring a subsequent step |

| Dinitrogen Pentoxide (N₂O₅) | Low temperature (-10 to 20 °C), various solvents (CH₂Cl₂, TFE) | Highly reactive, stoichiometric, reduced acidic waste nih.gov | Reagent can be unstable |

| N-Nitrosaccharin | Room temperature, often with a promoter | Mild conditions, good functional group tolerance nih.gov | Reagent requires preparation |

N-Alkylation Pathways for Secondary and Tertiary Aromatic Amines

The synthesis of the target compound requires the introduction of two butyl groups onto the nitrogen atom of a 3-methylaniline precursor. This can be achieved either before or after the nitration step. The formation of tertiary aromatic amines can be accomplished through several pathways, each with distinct advantages and limitations.

Reductive Amination Techniques for N-Alkylation

Reductive amination, also known as reductive alkylation, is a highly effective and controlled method for forming C-N bonds, which circumvents the over-alkylation issues often encountered with direct alkylation methods. masterorganicchemistry.comresearchgate.net The process involves two sequential steps that can often be performed in a single pot:

Imine/Iminium Ion Formation: A primary or secondary amine reacts with an aldehyde or ketone to form an imine or an iminium ion intermediate. bu.edu For the synthesis of N,N-dibutyl-3-methylaniline, 3-methylaniline (a primary amine) would first react with one equivalent of butanal (butyraldehyde) to form an N-butyl imine.

Reduction: The intermediate imine or iminium ion is then reduced to the corresponding amine using a suitable reducing agent. masterorganicchemistry.com

This process can be performed sequentially to generate tertiary amines. masterorganicchemistry.comyoutube.com After the first reductive amination yields N-butyl-3-methylaniline (a secondary amine), a second reductive amination with another equivalent of butanal would form an iminium ion, which is then reduced to the final tertiary amine, N,N-dibutyl-3-methylaniline.

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity. While sodium borohydride (B1222165) (NaBH₄) can be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine/iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comresearchgate.net

Direct Alkylation via Nucleophilic Substitution and Catalytic Approaches

Direct N-alkylation involves the reaction of an amine, acting as a nucleophile, with an alkylating agent like an alkyl halide in a nucleophilic substitution reaction. researchgate.net The synthesis of N,N-dibutyl-3-methylaniline from 3-methylaniline using a butyl halide (e.g., 1-bromobutane) is a classic example. However, this method is often difficult to control. The secondary amine product (N-butyl-3-methylaniline) is often more nucleophilic than the starting primary amine, leading to a second alkylation that produces the desired tertiary amine but can also proceed further to form an undesired quaternary ammonium (B1175870) salt. researchgate.net To drive the reaction toward the tertiary amine, an excess of the alkyl halide and a suitable base to neutralize the HBr byproduct are typically used. nih.gov

More recently, catalytic N-alkylation methods based on the "borrowing hydrogen" or "hydrogen autotransfer" principle have emerged as atom-economical and environmentally benign alternatives. rsc.orgnih.gov These reactions use alcohols, such as butanol, as the alkylating agents, with water being the only byproduct. nih.gov The mechanism involves a metal catalyst (often based on earth-abundant metals like manganese or iron, as well as precious metals like ruthenium) that temporarily dehydrogenates the alcohol to form an aldehyde in situ. rsc.orgresearchgate.net This aldehyde then undergoes a reductive amination sequence with the amine, using the "borrowed" hydrogen from the alcohol for the final reduction step. researchgate.netrsc.org

Optimization of Yields and Purity for N,N-Dibutylation

Achieving high yields and purity in the N,N-dibutylation of an aromatic amine requires careful optimization of reaction parameters.

For direct alkylation with alkyl halides , key variables include:

Stoichiometry: Using at least two equivalents of the butyl halide is necessary to achieve dialkylation. An excess may be required to drive the reaction to completion.

Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like diisopropylethylamine) is essential to scavenge the acid produced during the reaction without competing with the substrate amine.

Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile (B52724) are often used to facilitate the Sₙ2 reaction. Moderate heating is typically required to increase the reaction rate.

For catalytic "borrowing hydrogen" methods , optimization focuses on:

Catalyst System: The choice of metal and ligand is critical for activity and selectivity. Systems based on Mn, Ru, and Co have shown high efficiency. rsc.orgnih.govnih.gov

Base: A strong base, such as potassium tert-butoxide (KOtBu), is often required to facilitate the initial dehydrogenation of the alcohol. rsc.org

Reaction Conditions: Temperature and reaction time must be controlled to ensure complete conversion without degradation of the catalyst or products.

For reductive amination , optimization involves:

Reducing Agent: As mentioned, selecting a mild reductant like NaBH₃CN or NaBH(OAc)₃ is key to preventing the reduction of the starting aldehyde.

pH Control: The initial imine formation is typically favored under slightly acidic conditions to activate the carbonyl group, but the reducing agent may require specific pH ranges for optimal stability and reactivity.

Table 2: Overview of N-Alkylation Pathways for Aromatic Amines

| Method | Alkylating Agent | Key Features | Common Reagents/Catalysts |

|---|---|---|---|

| Reductive Amination | Aldehyde (e.g., Butanal) | Controlled, avoids over-alkylation, versatile masterorganicchemistry.comresearchgate.net | NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C |

| Direct Alkylation (Sₙ2) | Alkyl Halide (e.g., 1-Bromobutane) | Classic method, risk of over-alkylation to quaternary salt researchgate.net | K₂CO₃, Cs₂CO₃, NaH |

| Catalytic Alkylation (Borrowing Hydrogen) | Alcohol (e.g., Butanol) | Atom-economical, green (water is the only byproduct) rsc.orgnih.gov | Mn, Fe, Co, Ru, Ir pincer complexes; KOtBu base researchgate.net |

Convergent and Divergent Synthetic Routes to N,N-Dibutyl-3-methyl-4-nitrobenzenamine

The synthesis of N,N-dibutyl-3-methyl-4-nitrobenzenamine can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For N,N-dibutyl-3-methyl-4-nitrobenzenamine, a plausible convergent approach would involve the synthesis of the precursor 3-methyl-4-nitroaniline (B15440), followed by the N,N-dibutylation of the amino group.

The synthesis of 3-methyl-4-nitroaniline can be achieved through the nitration of m-toluidine. A common method involves the dissolution of p-toluidine (B81030) in concentrated sulfuric acid, followed by treatment with a nitrating agent such as nitric acid at low temperatures. prepchem.com This regioselective nitration yields the desired 3-methyl-4-nitroaniline.

The subsequent N,N-dibutylation can be accomplished through various methods. A classical approach involves the reaction of 3-methyl-4-nitroaniline with a butylating agent like 1-bromobutane. nih.gov To achieve dialkylation, an excess of the alkylating agent and a base are typically employed. Another method involves the reductive amination of butyraldehyde (B50154) with 3-methyl-4-nitroaniline in the presence of a reducing agent and a catalyst, such as palladium on carbon. A patent describes the preparation of N,N-di-n-butylaniline by hydrogenating n-butyraldehyde and aniline (B41778) in the presence of palladium and acetic acid. google.com This method can be adapted for the synthesis of the target compound.

A divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of structurally related compounds. nih.govorganic-chemistry.org In the context of N,N-dibutyl-3-methyl-4-nitrobenzenamine, one could envision a strategy starting from N,N-dibutyl-3-methylaniline. This common intermediate could then undergo various electrophilic aromatic substitution reactions to introduce different functionalities on the aromatic ring. For the specific target compound, this would involve a regioselective nitration at the 4-position. The N,N-dibutyl group is an ortho-, para-director; therefore, direct nitration would likely lead to a mixture of products, requiring separation.

Alternatively, a divergent approach could start from a pre-functionalized aniline. For instance, starting from 3-methyl-4-nitroaniline, a variety of N,N-dialkyl-3-methyl-4-nitrobenzenamine analogues could be synthesized by reacting it with different alkyl halides or through reductive amination with various aldehydes and ketones. This allows for the generation of a library of compounds with diverse N-alkyl substituents from a single nitroaniline precursor.

| Route | Key Steps | Advantages |

| Convergent | 1. Synthesis of 3-methyl-4-nitroaniline. 2. N,N-dibutylation of 3-methyl-4-nitroaniline. | High overall yield, efficient for a single target. |

| Divergent | 1. Synthesis of a common intermediate (e.g., N,N-dibutyl-3-methylaniline or 3-methyl-4-nitroaniline). 2. Functionalization to introduce diversity (e.g., nitration or variation of N-alkyl groups). | Allows for the rapid generation of a library of analogues from a single precursor. |

Green Chemistry Principles in the Synthesis of N,N-Dibutyl-3-methyl-4-nitrobenzenamine

The application of green chemistry principles to the synthesis of N,N-dibutyl-3-methyl-4-nitrobenzenamine aims to reduce the environmental impact by utilizing safer solvents, developing more efficient catalysts, and minimizing waste.

Traditional N-alkylation reactions often employ volatile organic solvents (VOCs). Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-free reactions represent an ideal green approach. For instance, the N,N'-carbonyldiimidazole (CDI) mediated amidation has been shown to proceed efficiently under solvent-free conditions, significantly reducing reaction times. chemrxiv.org While this specific reaction is for amide formation, the principle of solvent-free synthesis can be applied to N-alkylation. Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions or the use of minimal solvent. semanticscholar.org

The use of low-environmental-impact solvents is another key strategy. Water is an ideal green solvent due to its non-toxic and non-flammable nature. A catalyst-free and highly selective N,N-diallylation of anilines has been achieved in an aqueous alcohol solution. researchgate.net This methodology could potentially be adapted for N,N-dibutylation. Ionic liquids have also been explored as alternative solvents for the selective N-alkylation of anilines, offering advantages in terms of product recovery and catalyst recycling. psu.edu Deep eutectic solvents (DES) are another class of green solvents that have been successfully used for N-formylation and N-acylation of anilines. researchgate.net

| Solvent System | Advantages | Example Application (Analogous Reactions) |

| Solvent-Free | Eliminates solvent waste, reduces purification steps. | Microwave-assisted N-alkylation. semanticscholar.org |

| Water | Non-toxic, non-flammable, readily available. | Catalyst-free N,N-diallylation in aqueous ethanol. researchgate.net |

| Ionic Liquids | Low vapor pressure, recyclable, can enhance selectivity. | Selective N-monoalkylation of anilines. psu.edu |

| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare. | N-formylation and N-acylation of anilines. researchgate.net |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and improve reaction efficiency.

For the N-alkylation of anilines, significant progress has been made in developing sustainable catalytic systems. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Zeolites have been investigated for the selective N-alkylation of aniline with lower alkanols, where the selectivity towards N-alkylaniline or N,N-dialkylaniline can be controlled by the zeolite pore size and reaction temperature. google.com

Base metal catalysts are being explored as more sustainable alternatives to precious metal catalysts. Nickel-catalyzed N-alkylation of anilines with alcohols has been shown to be efficient and selective. researchgate.net A study demonstrated that a nickel bromide/phenanthroline system can catalyze the mono-alkylation of various anilines with primary alcohols, tolerating functional groups like nitro groups. researchgate.net Cobalt-based catalysts supported on metal-organic frameworks (MOFs) have also been developed for the N-alkylation of anilines using alcohols as the alkylating agents, showcasing excellent selectivity and yields. researchgate.net

Ruthenium complexes have also been employed for the N-alkylation of anilines with alcohols via a "borrowing hydrogen" strategy, which is an atom-economical process where water is the only byproduct. nih.gov Furthermore, visible-light-induced N-alkylation of anilines has been developed, avoiding the need for metallic catalysts, oxidants, and bases, making the process more environmentally friendly. nih.gov

| Catalyst Type | Key Features | Example Application |

| Zeolites | Shape-selective, recyclable, thermally stable. | Selective N-alkylation of aniline with methanol. google.com |

| Nickel-based | Earth-abundant, cost-effective. | Selective mono-alkylation of anilines with alcohols. researchgate.net |

| Cobalt-based MOFs | Heterogeneous, high selectivity and yield. | N-alkylation of anilines with benzyl (B1604629) alcohol. researchgate.net |

| Ruthenium-based | Atom-economical "borrowing hydrogen" mechanism. | N-alkylation of anilines with carbohydrate alcohols. nih.gov |

| Photocatalysis | Metal-free, mild reaction conditions. | Visible-light-induced N-alkylation of anilines. nih.gov |

Elucidation of Reaction Mechanisms Involving N,n Dibutyl 3 Methyl 4 Nitrobenzenamine

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Nitro-Substituted Aromatic Ring

The aromatic ring of N,N-dibutyl-3-methyl-4-nitrobenzenamine is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group, positioned para to the dibutylamino group, significantly stabilizes the intermediate formed during the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. The second step involves the departure of the leaving group, restoring the aromaticity of the ring.

For N,N-dibutyl-3-methyl-4-nitrobenzenamine, a potential leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group, for a facile SNAr reaction to occur. Without a pre-existing leaving group, the reaction is less likely under standard SNAr conditions. However, under forcing conditions or with very strong nucleophiles, displacement of other groups could potentially occur, though this is less common.

Investigation of Electron Transfer Processes and Radical Intermediates

The nitroaromatic functionality in N,N-dibutyl-3-methyl-4-nitrobenzenamine makes it a candidate for participating in electron transfer processes. Nitroaromatic compounds are known to be good electron acceptors and can form radical anions upon receiving an electron.

Electron transfer to N,N-dibutyl-3-methyl-4-nitrobenzenamine could be initiated by chemical reducing agents or through electrochemical methods. The resulting radical anion would be a highly reactive species, capable of undergoing further reactions. For instance, in the context of SRN1 (substitution, nucleophilic, radical, unimolecular) reactions, the radical anion could fragment by losing a leaving group to form an aryl radical. This aryl radical could then react with a nucleophile to form a new radical anion, which then propagates the radical chain reaction by transferring an electron to a neutral molecule of the starting material.

Photochemical Transformations and Mechanistic Insights

The presence of the nitro group also suggests that N,N-dibutyl-3-methyl-4-nitrobenzenamine may undergo photochemical transformations. Nitroaromatic compounds can absorb ultraviolet light, leading to the formation of an excited state. This excited state can then undergo various reactions, including hydrogen abstraction, cyclization, or rearrangement.

Studies on analogous compounds, such as 4-nitro-N,N-dimethylaniline, have shown that photoexcitation can lead to demethylation through reactions with an external acceptor or a suitable solvent. nih.gov The triplet state of the nitroaniline derivative is often implicated as the key reactive intermediate. It is plausible that N,N-dibutyl-3-methyl-4-nitrobenzenamine could undergo similar photodealkylation reactions, where one of the butyl groups is cleaved. The mechanism would likely involve the formation of radical intermediates. nih.gov

Acid-Base Equilibria and Proton Transfer Mechanisms in Reaction Environments

The N,N-dibutylamino group in N,N-dibutyl-3-methyl-4-nitrobenzenamine is basic and can be protonated in the presence of an acid. This acid-base equilibrium can significantly influence the reactivity of the molecule. Protonation of the amino group would introduce a positive charge, which would further deactivate the aromatic ring towards electrophilic substitution but could potentially influence the course of other reactions.

Proton transfer is a fundamental step in many organic reactions. In reactions involving N,N-dibutyl-3-methyl-4-nitrobenzenamine, proton transfer to or from the molecule or reaction intermediates will be a crucial mechanistic feature, especially in acid- or base-catalyzed processes. The pKa of the conjugate acid of N,N-dibutyl-3-methyl-4-nitrobenzenamine would be a key parameter in understanding its behavior in different pH environments.

Rearrangement Reactions and Their Underlying Mechanisms

While less common for this specific substitution pattern, rearrangement reactions are a possibility for nitroaromatic compounds under certain conditions. For instance, the von Richter rearrangement involves the conversion of an aromatic nitro compound to a carboxylic acid with the carboxyl group adjacent to the position of the original nitro group, upon treatment with cyanide.

Another potential, though likely less favorable, rearrangement could involve the migration of one of the butyl groups from the nitrogen atom to the aromatic ring. Such rearrangements often proceed through radical or cationic intermediates and typically require specific catalysts or reaction conditions. Research on related N-alkyl-N-nitrosoanilines has shown that acid-catalyzed rearrangements can occur, leading to the migration of the nitroso group to the aromatic ring. researchgate.net While this is not a direct analogue, it highlights the potential for intramolecular rearrangements in functionally similar compounds.

Advanced Analytical Methodologies for Mechanistic and Purity Assessment of N,n Dibutyl 3 Methyl 4 Nitrobenzenamine

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the precise elemental composition and fragmentation pathways of N,N-dibutyl-3-methyl-4-nitrobenzenamine. The high mass accuracy of HRMS allows for the unequivocal determination of the molecular formula, distinguishing it from other isobaric species. In mechanistic studies, isotopic labeling, often employing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is coupled with HRMS to trace the fate of atoms throughout a reaction sequence.

For instance, to confirm the mechanism of a synthetic route to N,N-dibutyl-3-methyl-4-nitrobenzenamine, one could utilize ¹⁵N-labeled 4-chloro-2-methyl-1-nitrobenzene. The resulting N,N-dibutyl-3-methyl-4-nitrobenzenamine would incorporate the ¹⁵N isotope, and its mass spectrum would exhibit a corresponding mass shift. By analyzing the fragmentation patterns, the position of the label within the molecule can be confirmed, providing definitive evidence for the proposed reaction pathway.

Table 1: Hypothetical HRMS Data for Isotopic Labeling Study

| Compound | Isotopic Label | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |

|---|---|---|---|---|

| N,N-dibutyl-3-methyl-4-nitrobenzenamine | None | 265.1911 | 265.1913 | 0.75 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for the detailed structural elucidation of N,N-dibutyl-3-methyl-4-nitrobenzenamine in solution. While standard ¹H and ¹³C NMR provide basic structural information, more sophisticated experiments are necessary to probe its stereochemistry and conformational dynamics. ipb.ptresearchgate.net

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, providing insights into the preferred conformation of the flexible butyl chains and their spatial relationship to the aromatic ring. The presence of cross-peaks between the protons of the butyl groups and the aromatic protons would indicate specific rotational conformers.

Furthermore, advanced techniques can be applied to study the electronic environment of the nitrogen atoms. While ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, potentially enhanced by techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide sharp signals and valuable information about the electronic structure of the amino and nitro groups. ipb.pt

X-ray Crystallography for Solid-State Structure Elucidation Relevant to Reactivity

The crystal packing of such molecules is often influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group. The orientation of the nitro group relative to the benzene (B151609) ring and the conformation of the N,N-dibutylamino group would be of particular interest. These structural features in the solid state can influence the molecule's reactivity in solid-phase reactions and its physical properties, such as melting point and solubility. For instance, significant twisting of the nitro group out of the plane of the aromatic ring could impact its electronic acceptor properties.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment in Research Syntheses and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of N,N-dibutyl-3-methyl-4-nitrobenzenamine and for monitoring the progress of its synthesis. epa.govthermofisher.com High-Performance Liquid Chromatography (HPLC) is a versatile method for separating the target compound from starting materials, byproducts, and impurities. nih.govresearchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. d-nb.infonih.govnih.govresearchgate.net It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The retention time of the compound provides a measure of its identity, while the mass spectrum offers a unique fingerprint for confirmation. GC-MS is highly sensitive and can be used to detect trace impurities. nih.gov Both HPLC and GC-MS can be used to quantify the purity of a sample by comparing the peak area of the main component to the total area of all peaks.

Table 2: Representative Chromatographic Conditions

| Technique | Column | Mobile/Carrier Gas | Detection | Typical Application |

|---|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm, 380 nm) | Purity assessment, reaction monitoring |

Spectroscopic Techniques (e.g., UV-Vis, IR, Raman) for Probing Electronic Transitions and Vibrational Modes in Reaction Studies

Spectroscopic techniques provide valuable information about the electronic and vibrational structure of N,N-dibutyl-3-methyl-4-nitrobenzenamine. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the nitroaromatic chromophore. ulisboa.ptresearchgate.netresearchgate.net The strong electron-donating N,N-dibutylamino group and the electron-withdrawing nitro group in a para-like arrangement lead to a significant intramolecular charge transfer (ICT) band, which is typically observed at a longer wavelength (lower energy) and is responsible for the color of the compound. ulisboa.pt Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. materialsciencejournal.orgcapes.gov.br The IR and Raman spectra will exhibit characteristic peaks corresponding to the functional groups present. nih.govresearchgate.net Key vibrational modes include the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-N stretching vibrations, and aromatic C-H and C=C stretching modes. chemicalbook.comchemicalbook.comresearchgate.net Changes in the position and intensity of these peaks can be used to monitor the progress of reactions involving the functional groups of N,N-dibutyl-3-methyl-4-nitrobenzenamine. researchgate.net

Table 3: Expected Spectroscopic Data

| Technique | Key Feature | Approximate Wavelength/Wavenumber | Information Provided |

|---|---|---|---|

| UV-Vis | Intramolecular Charge Transfer (ICT) Band | 350-450 nm | Electronic structure, conjugation |

| IR | Asymmetric NO₂ Stretch | ~1520 cm⁻¹ | Presence and environment of nitro group |

| IR | Symmetric NO₂ Stretch | ~1340 cm⁻¹ | Presence and environment of nitro group |

Chemistry of Derivatives and Analogues of N,n Dibutyl 3 Methyl 4 Nitrobenzenamine

Synthesis and Reactivity of Nitro Group Modifications (e.g., Reduction to Amine, Derivatization)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of N,N-dibutyl-3-methyl-4-nitrobenzenamine. The most common modification is its reduction to an amino group, which opens up a wide range of derivatization possibilities.

The reduction of the nitro group in aromatic compounds like N,N-dibutyl-3-methyl-4-nitrobenzenamine to form N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine can be achieved through various established methods. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. nih.gov These reactions are typically carried out under a hydrogen atmosphere and provide high yields of the corresponding amine.

Another common approach involves the use of metals in acidic media. For instance, iron (Fe) or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can effectively reduce the nitro group. sapub.org Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation. nih.gov For selective reductions, especially in the presence of other reducible functional groups, sodium sulfide (B99878) (Na₂S) can be a useful reagent. nih.gov

The resulting primary aromatic amine is a key intermediate for further derivatization. For example, it can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halogens, through Sandmeyer-type reactions.

Furthermore, the amino group can react with various electrophiles. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Alkylation can introduce additional alkyl groups on the nitrogen, and reaction with sulfonyl chlorides produces sulfonamides. These derivatizations are crucial for modifying the electronic and physical properties of the molecule for various applications.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or Raney Ni | N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine |

| Nitro Group Reduction | Fe/HCl or Zn/HCl | N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine |

| Nitro Group Reduction | SnCl₂ | N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine |

| Diazotization of Amine | NaNO₂, HCl, 0-5 °C | Corresponding diazonium salt |

| Amine Acylation | Acyl chloride or anhydride | Corresponding amide |

Exploration of Substituent Effects on the Aromatic Ring

The substituents on the aromatic ring of N,N-dibutyl-3-methyl-4-nitrobenzenamine, namely the N,N-dibutylamino, methyl, and nitro groups, play a significant role in determining its chemical reactivity and physical properties.

Positional Isomers and Their Distinct Reactivities

The relative positions of the substituents on the benzene (B151609) ring have a profound impact on the molecule's properties. For instance, the basicity of nitroanilines is highly dependent on the position of the nitro group. In the case of the parent nitroanilines, the basicity follows the order meta > ortho > para. nih.gov This is due to the interplay of the electron-withdrawing inductive (-I) and resonance (-M) effects of the nitro group. The -M effect is most pronounced at the ortho and para positions, leading to a significant decrease in the electron density on the amino group and thus lower basicity. In the meta position, only the -I effect is operative, resulting in a less pronounced decrease in basicity.

In N,N-dibutyl-3-methyl-4-nitrobenzenamine, the nitro group is para to the N,N-dibutylamino group, and the methyl group is in the meta position. This arrangement influences the electronic environment of the aromatic ring. Positional isomers, such as N,N-dibutyl-2-methyl-4-nitrobenzenamine or N,N-dibutyl-3-methyl-5-nitrobenzenamine, would exhibit different reactivities. For example, in the 2-methyl isomer, the steric hindrance from the methyl group being ortho to the N,N-dibutylamino group could affect the planarity of the molecule and influence its reactivity in substitution reactions.

Electronic and Steric Effects of Varying Alkyl Chains on the Nitrogen Atom

The nature of the alkyl groups on the amino nitrogen also significantly influences the properties of the molecule. The two butyl groups in N,N-dibutyl-3-methyl-4-nitrobenzenamine have both electronic and steric effects.

Electronically, alkyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atom, which in turn enhances the electron-donating ability of the amino group towards the aromatic ring. Computational studies on N-substituted 4-nitroanilines have shown that increasing the size and number of alkyl groups on the nitrogen enhances the molecule's dipole moment and polarizability. rsc.org However, N-alkylation can also affect the basicity in complex ways due to solvation effects and changes in hybridization at the nitrogen atom. nih.gov For 4-nitroaniline (B120555), N-methylation and N,N-dimethylation actually decrease the basicity, in contrast to the effect seen in aniline (B41778) itself. nih.gov

Sterically, the bulky butyl groups can hinder the approach of reagents to the nitrogen atom and adjacent positions on the aromatic ring. This steric hindrance can also influence the conformation of the molecule, potentially affecting the alignment of the nitrogen lone pair with the π-system of the aromatic ring. This can impact the degree of resonance interaction between the amino group and the ring, a phenomenon known as steric inhibition of resonance. researchgate.net Studies on N-alkyl arylsulphonamides have demonstrated that bulkier N-alkyl groups can significantly influence reaction pathways, favoring certain rearrangements over cyclization reactions due to steric hindrance. chim.it

| Alkyl Group on Nitrogen | Electronic Effect | Steric Effect | Impact on Properties |

|---|---|---|---|

| Methyl | Weak +I effect | Low steric hindrance | Moderate increase in electron density on N |

| Ethyl | Moderate +I effect | Moderate steric hindrance | Increased electron density and some steric influence |

| Butyl | Stronger +I effect | Significant steric hindrance | Substantial increase in electron density, potential for steric inhibition of resonance |

Heterocyclic Ring Formation via N,N-Dibutyl-3-methyl-4-nitrobenzenamine Precursors

The reduced form of N,N-dibutyl-3-methyl-4-nitrobenzenamine, which is N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine, is a valuable precursor for the synthesis of various heterocyclic compounds. The two adjacent amino groups provide a reactive site for condensation reactions with a variety of bifunctional electrophiles, leading to the formation of fused heterocyclic rings.

One of the most common applications of o-phenylenediamines is in the synthesis of benzimidazoles. nih.govresearchgate.netorganic-chemistry.org The reaction of N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine with aldehydes or carboxylic acids (or their derivatives) under appropriate conditions would lead to the formation of N,N-dibutyl-3-methyl-1H-benzimidazol-2-amine derivatives. A variety of catalysts, including Lewis acids, Brønsted acids, and metal nanoparticles, have been employed to facilitate this cyclization. rsc.orgnih.govorganic-chemistry.org

Another important class of heterocycles that can be synthesized from this precursor are quinoxalines. sapub.orgresearchgate.netchim.itnih.gov Quinoxalines are formed through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or α-ketoaldehydes. The reaction of N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine with a suitable 1,2-dicarbonyl compound would yield the corresponding N,N-dibutyl-3-methylquinoxalin-2-amine derivative. This reaction is often carried out under mild conditions and can be catalyzed by various reagents. nih.govsapub.org

The presence of the N,N-dibutyl and methyl substituents on the resulting heterocyclic framework would impart specific properties, such as increased solubility in organic solvents and modified biological activity, compared to the unsubstituted parent heterocycles.

Polymerization and Oligomerization Studies Involving Related Monomers

The diamine derivative, N¹,N¹-dibutyl-4-methylbenzene-1,2-diamine, also has the potential to be used as a monomer in the synthesis of polymers and oligomers. The two amino groups can participate in polycondensation reactions with suitable comonomers to form high-performance polymers.

For example, this diamine could be used in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The resulting polyamides would contain the N,N-dibutyl-3-methylphenylene unit in the polymer backbone. The bulky dibutyl groups would likely disrupt the chain packing and intermolecular hydrogen bonding that are characteristic of aromatic polyamides, leading to improved solubility and processability. ntu.edu.tw

Similarly, the diamine could be a monomer for the synthesis of polyimides by reacting with dianhydrides. Polyimides are known for their excellent thermal stability and mechanical properties, and the incorporation of the N,N-dibutyl-3-methylphenylene unit could modify these properties.

Furthermore, oxidative polymerization of phenylenediamine derivatives is a known method to produce conducting polymers. tandfonline.comtandfonline.comresearchgate.net While the presence of the N,N-dibutyl groups might affect the polymerization mechanism and the conductivity of the resulting polymer, it could also enhance its solubility, which is often a challenge in the processing of conducting polymers. The methyl group's position and the N,N-dialkyl substitution can influence the polymerization yield and the properties of the final polymer due to steric hindrance. tandfonline.com

The study of such polymerization reactions would provide insights into how the specific substitution pattern of the monomer influences the properties of the resulting polymers, such as their thermal stability, solubility, and electronic properties.

Applications of N,n Dibutyl 3 Methyl 4 Nitrobenzenamine in Advanced Chemical Technologies and Materials Science Excluding Biological/medical

Role as an Intermediate in the Synthesis of Functional Dyes and Pigments

The specific structure of N,N-dibutyl-3-methyl-4-nitrobenzenamine makes it a valuable precursor in the creation of functional colorants. The presence of the nitro and amino groups provides reactive sites for further chemical modifications, allowing it to be integrated into larger, more complex dye structures. Aromatic nitro compounds, particularly nitroanilines, are well-established intermediates in the synthesis of azo dyes, which are a cornerstone of the dye and pigment industry chemimpex.comchemimpex.com. The synthesis of such intermediates often involves nitration of a substituted aniline (B41778) precursor prepchem.com.

Chromophore Design and Structure-Property Relationships

In the design of chromophores—the part of a molecule responsible for its color—the electronic properties of the constituent parts are critical. N,N-dibutyl-3-methyl-4-nitrobenzenamine embodies a classic "push-pull" system. The N,N-dibutylamino group acts as a potent electron-donating group (the "push"), while the para-positioned nitro group serves as a strong electron-withdrawing group (the "pull"). This arrangement facilitates intramolecular charge transfer (ICT) upon absorption of light, which is fundamental to the molecule's color properties.

The methyl group at the 3-position and the two butyl groups on the amine nitrogen also play significant roles in the molecule's properties:

Steric Effects: The methyl group ortho to the nitro group and meta to the amino group can influence the planarity of the molecule. This steric hindrance can affect the electronic conjugation and, consequently, the absorption wavelength (color) and intensity.

Solubility: The long alkyl chains of the dibutyl groups significantly enhance the molecule's solubility in nonpolar and weakly polar organic solvents and polymer matrices. This is a crucial property for applications in plastics, inks, and coatings where homogeneous incorporation of the dye is required chemimpex.com.

By modifying this basic structure, chemists can fine-tune the resulting dye's properties. For instance, diazotization of the amino group (after reduction of the nitro group) and subsequent coupling reactions can produce a wide range of azo dyes with varied colors and performance characteristics.

Development of Solvatochromic Dyes

Solvatochromic dyes are compounds that change color in response to the polarity of their solvent environment. This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. Push-pull molecules like substituted nitroanilines are prime candidates for solvatochromism.

While direct studies on the solvatochromic behavior of N,N-dibutyl-3-methyl-4-nitrobenzenamine are not widely documented, the properties of closely related compounds like N,N-diethyl-4-nitroaniline are well-studied in this context nih.govresearchgate.net. The significant change in dipole moment between the ground state and the ICT excited state in these molecules leads to pronounced solvatochromic shifts. The nonpolar butyl groups would further enhance its utility in probing nonpolar environments, a feature valuable in characterizing solvent mixtures, polymer microenvironments, and other complex chemical systems.

Contributions to Nonlinear Optics (NLO) Materials Development

Organic molecules with strong ICT character are of great interest for applications in nonlinear optics (NLO). These materials can alter the properties of light and have potential uses in optical data storage, image processing, and optical switching technologies nih.gov.

Synthesis of NLO-Active Chromophores

N,N-dibutyl-3-methyl-4-nitrobenzenamine serves as a model D-π-A (Donor-π bridge-Acceptor) system, which is a fundamental design principle for NLO chromophores. The benzenoid ring acts as the π-conjugated bridge connecting the electron donor (dibutylamino) and acceptor (nitro) groups. This structure is a prerequisite for a high second-order nonlinear optical response, or first hyperpolarizability (β). Compounds like N,N-dimethyl-4-nitroaniline are often used as reference chromophores in NLO studies researchgate.net. The synthesis of such chromophores is a key area of research for developing new optoelectronic materials researchgate.net.

Tuning of Hyperpolarizability through Structural Modifications

The molecular hyperpolarizability (β) is highly sensitive to the structural and electronic properties of the chromophore. The magnitude of the NLO response in molecules related to N,N-dibutyl-3-methyl-4-nitrobenzenamine can be tuned through several strategies:

Donor/Acceptor Strength: Increasing the electron-donating ability of the amino group or the electron-withdrawing strength of the acceptor group can enhance the ICT and, therefore, the hyperpolarizability.

π-Conjugated System: Extending the π-system (e.g., by incorporating stilbene (B7821643) or azo linkages) can also lead to a significant increase in the NLO response.

Alkyl Substituents: The butyl groups, while primarily influencing solubility and processability, can also have a subtle electronic effect and influence the crystal packing in the solid state, which is crucial for achieving a bulk NLO effect.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new chromophores and guide synthetic efforts nih.gov. For related molecules like N-butyl-4-nitroaniline, quantum chemical calculations have been used to analyze their geometry and electronic properties for NLO applications researchgate.net.

Use in Polymer Chemistry as Monomers or Modifiers for Specific Properties

The incorporation of functional molecules into polymer chains is a common strategy to create advanced materials with specific optical, electronic, or thermal properties. N,N-dibutyl-3-methyl-4-nitrobenzenamine can be utilized in polymer chemistry in two primary ways: as a modifier (additive) or as a monomer for building the polymer backbone.

As a polymeric additive , its function is often as a colorant or a stabilizing agent. For example, related compounds like N-Methyl-4-nitroaniline are used as additives in polymer formulations to enhance thermal and UV stability chemicalbook.com. The high solubility imparted by the butyl groups would ensure good dispersibility within a polymer matrix like polyvinyl chloride (PVC) or polymethyl methacrylate (B99206) (PMMA) researchgate.netchemicalbook.com.

To be used as a monomer , the N,N-dibutyl-3-methyl-4-nitrobenzenamine structure would need to be further functionalized with polymerizable groups, such as vinyl, acrylate, or epoxide moieties. By covalently bonding the chromophore to the polymer backbone, issues like leaching or phase separation, which can occur with simple additives, are overcome. This approach allows for the creation of polymers with a high and stable concentration of functional units, which is particularly important for applications requiring robust NLO properties or intense coloration.

Information Not Available for Benzenamine, N,N-dibutyl-3-methyl-4-nitro-

Following a comprehensive review of scientific literature and chemical databases, no specific information was found regarding the applications of the chemical compound Benzenamine, N,N-dibutyl-3-methyl-4-nitro- in the fields of advanced chemical technologies and materials science.

Specifically, there is no available research data detailing its use as a precursor in the synthesis of advanced organic electronic materials or its application as a ligand or precursor in non-biological catalysis.

Consequently, the requested article focusing on these specific applications of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- cannot be generated at this time due to the absence of relevant scientific findings.

Environmental Transformation and Degradation Pathways of N,n Dibutyl 3 Methyl 4 Nitrobenzenamine

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation is a significant pathway for the transformation of many nitroaromatic compounds, particularly in aquatic and atmospheric environments. Dinitroaniline herbicides, for instance, are known to be susceptible to photodegradation. frontiersin.orgnih.gov The absorption of ultraviolet radiation can lead to the excitation of the molecule, initiating a series of reactions.

In aqueous environments, direct photolysis of compounds structurally similar to N,N-dibutyl-3-methyl-4-nitrobenzenamine can occur. The N-nitrosoamine functional group, which can be formed under certain environmental conditions, is a strong chromophore, enabling the absorption of ultraviolet radiation and leading to rapid photolysis, with lifetimes in the order of minutes under tropospheric conditions. gassnova.no For ortho-nitrophenols, photolysis in the gas phase has been shown to be initiated by an intramolecular hydrogen transfer, leading to the formation of nitrous acid (HONO). bohrium.compsu.edu While N,N-dibutyl-3-methyl-4-nitrobenzenamine is not a phenol, this highlights the potential for complex intramolecular reactions upon photoexcitation.

In the atmosphere, gas-phase reactions with photochemically generated radicals, such as hydroxyl radicals (•OH), are expected to be a primary degradation pathway. researchgate.net The reaction with •OH can lead to the formation of various secondary products, including amides and imines under low NOx conditions, and nitrosamines and nitramines under high NOx conditions. researchgate.net

| Photodegradation Factor | Potential Impact on N,N-Dibutyl-3-methyl-4-nitrobenzenamine | Supporting Evidence from Analogous Compounds |

| Direct Photolysis in Water | Potential for degradation through absorption of UV light, leading to cleavage of chemical bonds. | Dinitroaniline herbicides are subject to photodegradation. frontiersin.orgnih.gov Nitrosamines exhibit fast photolysis in the troposphere. gassnova.no |

| Atmospheric Photolysis | Likely rapid degradation initiated by reaction with hydroxyl radicals (•OH). | Alkylamines are oxidized very rapidly by hydroxyl radicals in the atmosphere. researchgate.net |

| Indirect Photolysis | Reactions with other photochemically produced reactive species in water can contribute to degradation. | Not specifically detailed in the provided search results for analogous compounds. |

| Formation of Secondary Pollutants | Atmospheric reactions can lead to the formation of nitrosamines, nitramines, and other potentially harmful byproducts. | Oxidation of atmospheric amines can form various air toxicants. researchgate.net |

Microbial Biotransformation Pathways (excluding toxicology/ecotoxicity studies)

Microbial activity is a crucial factor in the environmental degradation of nitroaromatic compounds. Both aerobic and anaerobic microorganisms have been shown to transform these chemicals through various metabolic pathways. nih.govnih.gov

Under anaerobic conditions, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. For example, N-methyl-p-nitroaniline is biotransformed almost stoichiometrically to N-methyl-p-phenylenediamine under anaerobic conditions. nih.gov It is highly probable that N,N-dibutyl-3-methyl-4-nitrobenzenamine would undergo a similar reduction to form N1,N1-dibutyl-4-methyl-1,2-benzenediamine.

Under aerobic conditions, the degradation pathways are more diverse. For N-methyl-4-nitroaniline, a key initial step is N-demethylation, followed by monooxygenation to form 4-aminophenol (B1666318), and subsequent oxidative deamination to 1,2,4-benzenetriol. plos.orgresearchgate.net A similar N-dealkylation process could be an initial step for N,N-dibutyl-3-methyl-4-nitrobenzenamine. Additionally, some aerobic bacteria can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. plos.orgresearchgate.net For instance, a Pseudomonas species has been shown to degrade p-nitroaniline within 48 hours. nih.gov

| Microbial Process | Predicted Pathway for N,N-Dibutyl-3-methyl-4-nitrobenzenamine | Key Enzymes/Mechanisms from Analogous Compounds |

| Anaerobic Nitroreduction | Reduction of the 4-nitro group to a 4-amino group, forming N1,N1-dibutyl-4-methyl-1,2-benzenediamine. | Catalyzed by nitroreductases, which are flavoenzymes. oup.com |

| Aerobic N-Dealkylation | Stepwise removal of the butyl groups from the amino nitrogen. | N-demethylase activity has been confirmed as the first step in the aerobic degradation of N-methyl-4-nitroaniline. plos.orgresearchgate.net |

| Aerobic Ring Hydroxylation | Introduction of hydroxyl groups onto the aromatic ring, potentially leading to ring cleavage. | Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group. nih.gov |

| Mineralization | Complete degradation to carbon dioxide, water, and inorganic nitrogen. | Some bacteria can utilize nitroanilines as a sole source of carbon and energy, leading to mineralization. researchgate.net |

Chemical Hydrolysis and Oxidation Processes in Environmental Matrices

Abiotic degradation through chemical hydrolysis and oxidation can also contribute to the transformation of N,N-dibutyl-3-methyl-4-nitrobenzenamine in soil and water.

Hydrolysis of the amide bond in N-substituted nitroacetanilides can occur under both acidic and alkaline conditions to yield the corresponding nitroaniline. google.comscribd.com While N,N-dibutyl-3-methyl-4-nitrobenzenamine does not have an amide bond, this demonstrates the potential for hydrolytic reactions of related functional groups under certain environmental pH conditions. The hydrolysis of nitroanilines to phenols has also been reported, typically under elevated temperatures and in the presence of a catalyst. google.com

Oxidation by naturally occurring minerals in soils and sediments, such as manganese dioxide (MnO₂), is a recognized degradation pathway for aromatic amines. osti.gov The rate of this reaction is pH-dependent, increasing with decreasing pH. The oxidation of anilines can lead to the formation of nitrobenzenes. Other strong oxidizing agents can also convert aromatic amines to nitroarenes. researchgate.netmdpi.com

| Abiotic Process | Potential Transformation of N,N-Dibutyl-3-methyl-4-nitrobenzenamine | Conditions and Mediators from Analogous Compounds |

| Hydrolysis | Potential for slow hydrolysis of the amine or other functional groups, though likely not a primary pathway. | Alkaline hydrolysis can cleave amide bonds in related compounds. google.com Hydrolysis to phenols is possible under specific conditions. google.com |

| Oxidation by Metal Oxides | Oxidation in soils and sediments mediated by minerals like manganese dioxide. | The reaction rate with aniline (B41778) is pH-dependent and first order with respect to MnO₂. osti.gov |

| Chemical Oxidation | Transformation by strong oxidizing agents present in the environment. | Aromatic amines can be oxidized to nitroarenes by various chemical oxidants. researchgate.netmdpi.com |

Adsorption and Desorption Behavior in Soil and Sediment Systems

The fate and transport of N,N-dibutyl-3-methyl-4-nitrobenzenamine in the environment will be significantly influenced by its adsorption and desorption characteristics in soil and sediment. Dinitroaniline herbicides are known for their strong binding to soil, which limits their mobility. frontiersin.orgnih.gov This strong adsorption is attributed to their low water solubility and high affinity for soil organic matter.

The sorption of aromatic amines to sediments is a complex process involving both reversible physical interactions and irreversible chemical binding. acs.orgresearchgate.net The sorption kinetics are often characterized by an initial rapid phase followed by a much slower sorption process. acs.org The rate of the initial sorption can be influenced by the molecular properties of the amine, such as its dissociation constant (pKa). acs.org For nitrobenzene (B124822) and aniline, the adsorption coefficient (Kf) has been shown to be positively correlated with the soil organic matter content. researchgate.net

Given the N,N-dibutyl groups, N,N-dibutyl-3-methyl-4-nitrobenzenamine is expected to be relatively nonpolar and thus exhibit strong adsorption to soil organic matter, leading to low mobility and potential for long-term persistence in the solid phase of soils and sediments.

| Sorption Parameter | Expected Behavior for N,N-Dibutyl-3-methyl-4-nitrobenzenamine | Observations from Analogous Compounds |

| Adsorption Coefficient (Koc) | High, indicating strong binding to soil organic matter. | Dinitroaniline herbicides have very high Koc values (e.g., pendimethalin (B1679228) = 17,581, trifluralin (B1683247) = 15,800). frontiersin.orgnih.gov |

| Mobility in Soil | Low, with limited potential for leaching to groundwater. | Strong soil binding of dinitroanilines leads to low mobility. frontiersin.orgnih.gov |

| Desorption | Likely to be slow and incomplete, leading to the formation of bound residues. | Desorption of aromatic amines from sediment can be limited. globethesis.com |

| Governing Factors | Soil organic matter content, clay content, and pH. | Sorption of aromatic amines is influenced by soil properties and the chemical's pKa. acs.org |

Formation of Transformation Products and Their Chemical Characterization

The degradation of N,N-dibutyl-3-methyl-4-nitrobenzenamine is expected to generate a series of transformation products, the nature of which will depend on the specific degradation pathway.

Based on the microbial degradation of analogous compounds, the following transformation products can be anticipated:

Anaerobic conditions: The primary product is likely to be N1,N1-dibutyl-4-methyl-1,2-benzenediamine , formed through the reduction of the nitro group. nih.govnih.gov

Aerobic conditions: A more complex mixture of products is possible, including:

N-butyl-3-methyl-4-nitrobenzenamine and 3-methyl-4-nitrobenzenamine , resulting from sequential N-dealkylation.

4-Amino-2-methyl-N,N-dibutylphenol , formed through hydroxylation and elimination of the nitro group. A similar transformation of 4-nitroaniline (B120555) to 4-aminophenol has been observed. plos.orgnih.gov

Further degradation of these initial products could lead to ring cleavage and the formation of smaller aliphatic compounds.

Photolytic degradation in the atmosphere could lead to the formation of nitrosamines and nitramines . researchgate.net Chemical oxidation in soils could potentially lead to the formation of various coupled products and humic-bound residues. acs.org

The characterization of these transformation products would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Gas Chromatography-Mass Spectrometry (GC-MS) for identification. plos.orgresearchgate.net

| Degradation Pathway | Anticipated Primary Transformation Product(s) | Further Transformation |

| Microbial Nitroreduction (Anaerobic) | N1,N1-dibutyl-4-methyl-1,2-benzenediamine | May be more mobile and susceptible to oxidation if conditions become aerobic. |

| Microbial N-Dealkylation (Aerobic) | N-butyl-3-methyl-4-nitrobenzenamine, 3-methyl-4-nitrobenzenamine | Further degradation of the dealkylated products. |

| Microbial Hydroxylation (Aerobic) | 4-Amino-2-methyl-N,N-dibutylphenol | Ring cleavage and mineralization. |

| Atmospheric Photolysis | Nitrosamines, Nitramines, Amides, Imines | Further atmospheric reactions. |

Future Directions and Emerging Research Avenues for N,n Dibutyl 3 Methyl 4 Nitrobenzenamine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N,N-dibutyl-3-methyl-4-nitrobenzenamine and its derivatives is primed for a paradigm shift with the integration of flow chemistry and automated synthesis platforms. Continuous flow processes offer substantial advantages over traditional batch methods, particularly for nitration reactions, which are often highly exothermic and can pose safety risks. ewadirect.comeuropa.eu By employing microreactors, researchers can achieve superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and greater purity. ewadirect.comeuropa.eu The application of flow chemistry can be particularly beneficial in the N-alkylation of the parent amine, 3-methyl-4-nitroaniline (B15440), to introduce the two butyl groups, a process that can be optimized for efficiency and selectivity in a continuous setup.

Automated synthesis platforms, which combine robotics with data-driven algorithms, present a further leap forward. nih.govwikipedia.org These systems can perform multi-step syntheses with high throughput, significantly accelerating the discovery of new derivatives of N,N-dibutyl-3-methyl-4-nitrobenzenamine with tailored properties. enamine.netsigmaaldrich.commerckmillipore.com The integration of automated platforms with predictive models can streamline the exploration of vast chemical spaces, enabling the rapid identification and synthesis of novel compounds for various applications. enamine.net

Exploration of Novel Catalytic Systems for Derivatization

Future research will undoubtedly focus on the development of innovative catalytic systems to expand the synthetic utility of N,N-dibutyl-3-methyl-4-nitrobenzenamine. A key area of interest is the selective reduction of the nitro group to an amino group, which opens up a plethora of possibilities for further functionalization. frontiersin.orgmdpi.com While traditional methods often employ metal catalysts, there is a growing emphasis on developing more sustainable and selective alternatives. frontiersin.org This includes the exploration of nanocarbon-based catalysts and photoenzymatic systems that can operate under milder conditions. frontiersin.orgnih.gov

Furthermore, novel catalytic approaches can be employed for the functionalization of the aromatic ring. The development of catalysts for C-H activation, for instance, could enable the direct introduction of new functional groups onto the benzene (B151609) ring of N,N-dibutyl-3-methyl-4-nitrobenzenamine, bypassing the need for pre-functionalized starting materials. The use of biocatalysts, such as nitroreductases, in continuous flow reactors is another promising avenue for the sustainable synthesis of aniline (B41778) derivatives from their nitroaromatic precursors. nih.govacs.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The application of these in situ monitoring tools to the synthesis of N,N-dibutyl-3-methyl-4-nitrobenzenamine, particularly within flow chemistry setups, can enable precise control over reaction conditions to maximize yield and minimize byproduct formation. fu-berlin.de This real-time data can be fed back into automated systems to allow for dynamic optimization of the synthetic process.

Theoretical Predictions for Designing Next-Generation Functional Materials

Computational chemistry and materials science are set to play a pivotal role in designing the next generation of functional materials derived from N,N-dibutyl-3-methyl-4-nitrobenzenamine. utk.eduornl.govllnl.gov Through the use of quantum chemical calculations, such as density functional theory (DFT), researchers can predict the electronic and optical properties of novel derivatives before they are synthesized in the lab. indexcopernicus.comdergipark.org.tr This predictive capability can significantly accelerate the discovery of materials with desired characteristics, such as specific non-linear optical (NLO) properties. researchgate.netresearchgate.net

Theoretical studies can elucidate the structure-property relationships within this class of compounds, providing a roadmap for the rational design of molecules with enhanced performance. researchgate.net For instance, computational modeling can be used to screen a virtual library of N,N-dibutyl-3-methyl-4-nitrobenzenamine derivatives to identify candidates with optimal properties for applications in organic electronics or as advanced chromophores. nih.gov

Interdisciplinary Approaches in Sustainable Chemical Production

The future of chemical manufacturing lies in the adoption of sustainable and environmentally benign processes. rsc.org For N,N-dibutyl-3-methyl-4-nitrobenzenamine, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netchemrxiv.orgnih.gov Interdisciplinary approaches that combine principles from chemistry, biology, and engineering will be crucial in achieving these goals.

One promising avenue is the use of bio-based feedstocks for the synthesis of the aniline precursor. covestro.com Research into converting biomass into aromatic compounds could provide a renewable source for the starting materials needed to produce N,N-dibutyl-3-methyl-4-nitrobenzenamine. Furthermore, the use of greener solvents, such as deep eutectic solvents, and the development of catalyst systems that can be easily recovered and reused will contribute to a more sustainable production lifecycle. mdpi.comchemistryviews.org The integration of biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry by enabling reactions to occur under mild, aqueous conditions. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products